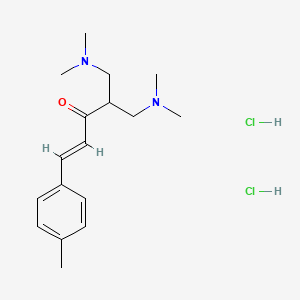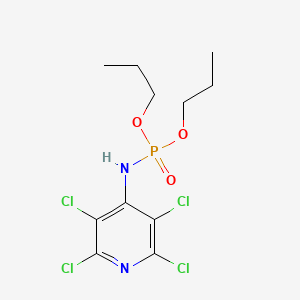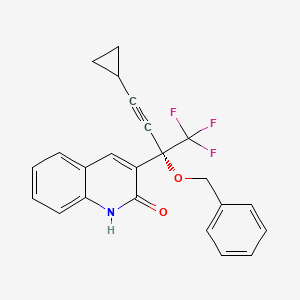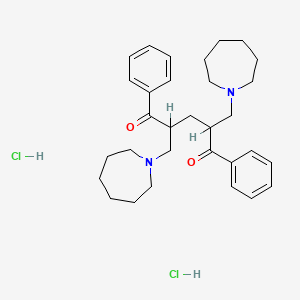
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two hexahydro-1H-azepin-1-yl groups and two phenyl groups attached to a pentanedione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pentanedione backbone, followed by the introduction of the hexahydro-1H-azepin-1-yl groups through nucleophilic substitution reactions. The phenyl groups are then added via Friedel-Crafts alkylation. The final product is obtained as a dihydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexahydro-1H-azepin-1-yl groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-bis(4-methoxyphenyl)-1,5-pentanedione dihydrochloride
- 2,4-Bis[(hexahydro-1H-azepin)-1-yl]-6-fluoropyrimidine
Uniqueness
Compared to similar compounds, 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride stands out due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
90816-08-3 |
|---|---|
Molekularformel |
C31H44Cl2N2O2 |
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
2,4-bis(azepan-1-ylmethyl)-1,5-diphenylpentane-1,5-dione;dihydrochloride |
InChI |
InChI=1S/C31H42N2O2.2ClH/c34-30(26-15-7-5-8-16-26)28(24-32-19-11-1-2-12-20-32)23-29(25-33-21-13-3-4-14-22-33)31(35)27-17-9-6-10-18-27;;/h5-10,15-18,28-29H,1-4,11-14,19-25H2;2*1H |
InChI-Schlüssel |
UAASVSDQHXILJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC(CC(CN2CCCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



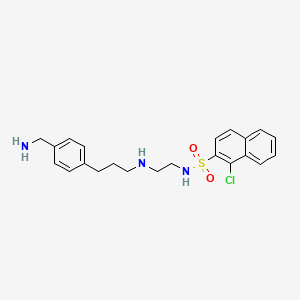
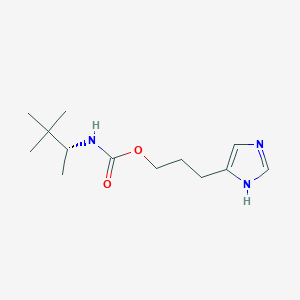
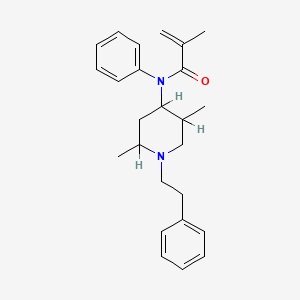
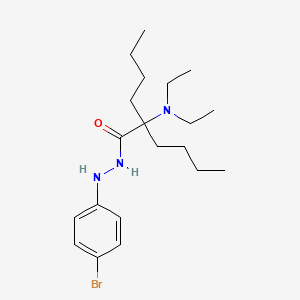
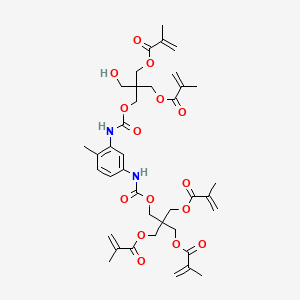

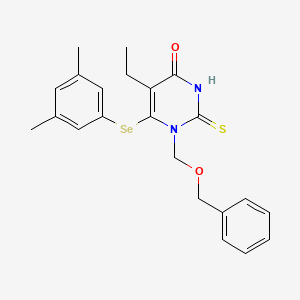
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
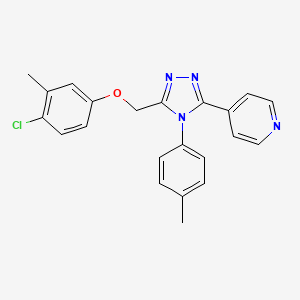
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
